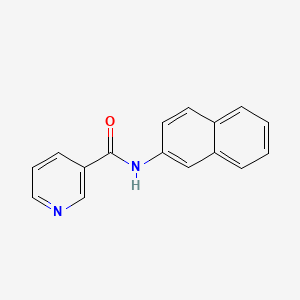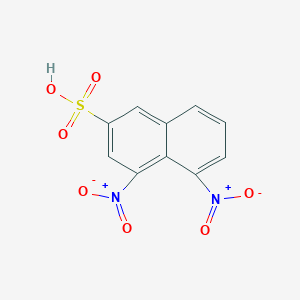
(3-Methoxycyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxycyclobutyl)methanamine” is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 . It is typically in an oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
Analytical Characterization of Psychoactive Arylcyclohexylamines :
- A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including (3-Methoxycyclobutyl)methanamine, using gas chromatography, mass spectrometry, nuclear magnetic resonance, and other methods. They also developed a method for the analysis of these compounds in biological fluids like blood and urine (De Paoli et al., 2013).
Synthesis and Application in Medicinal Chemistry :
- Research by Yang and Xu (2010) developed a method for synthesizing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, which includes derivatives of this compound. These compounds have potential applications in medicinal chemistry (Yang & Xu, 2010).
Synthesis of Antimicrobial Quinoline Derivatives :
- Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial properties. These derivatives were effective against various pathogenic strains, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Analytical Characterization for Forensic Applications :
- Wallach et al. (2016) conducted studies to aid in the identification of arylcyclohexylamines as substances of abuse. They synthesized and characterized several derivatives, including this compound, for forensic applications (Wallach et al., 2016).
Investigation of Methoxytyramine in Neuropharmacology :
- A study by Heal, Frankland, and Buckett (1990) developed a method to measure 3-methoxytyramine, a metabolite related to this compound, in rat brain. This research has implications for understanding dopamine metabolism and function in the brain (Heal, Frankland & Buckett, 1990).
Neurological and Psychiatric Disorder Research :
- Mena, Aguado, and Yébenes (1984) studied the levels of monoamine metabolites, including those related to this compound, in human cerebrospinal fluid. This research is significant for clinical interest in neurological and psychiatric disorders (Mena, Aguado & Yébenes, 1984).
Drug Interaction Studies :
- Di Giulio et al. (1978) investigated the effects of various drugs on dopamine metabolites, including 3-methoxytyramine, a related compound to this compound. This research is crucial for understanding drug interactions at the level of dopaminergic neurons (Di Giulio et al., 1978).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P233 (keep container tightly closed), P240 (ground/bond container and receiving equipment), among others .
properties
IUPAC Name |
(3-methoxycyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZEDMZPGYKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)
![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)





![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)

![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)